molecular formula C20H23N5O2 B2815523 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380086-67-7

3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2815523
CAS No.: 2380086-67-7
M. Wt: 365.437
InChI Key: JVSBRXULYHUCIT-UHFFFAOYSA-N
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Description

3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a pyrazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of 2,5-dimethyl-3-pyrazolecarboxylic acid with appropriate reagents under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring can be introduced by reacting the pyrazole derivative with piperidine under suitable conditions.

    Coupling with Quinazolinone: The final step involves coupling the piperidine-pyrazole intermediate with a quinazolinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinazolinone derivatives, and various substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4-one share structural similarities with 3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-(4-chlorophenyl)-3,5-dimethylpyrazole are structurally related to the pyrazole moiety in the compound.

    Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine share similarities with the piperidine ring in the compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, piperidine ring, and pyrazole moiety in a single molecule allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-11-18(23(2)22-14)20(27)24-9-7-15(8-10-24)12-25-13-21-17-6-4-3-5-16(17)19(25)26/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSBRXULYHUCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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